1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Beschreibung
Eigenschaften
IUPAC Name |
1,3-dimethyl-6-pyridin-3-ylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2/c1-8-12-10(14(19)20)6-11(9-4-3-5-15-7-9)16-13(12)18(2)17-8/h3-7H,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWJKXCJMWFWZHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3=CN=CC=C3)C(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often require the use of strong acids or bases, and the temperature and pressure must be carefully controlled to ensure the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors and equipment to handle the reagents and control the reaction parameters. The process may also include purification steps to isolate the final product with high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 1,3-Dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
This compound has shown potential in various scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its biological activity may be explored for potential therapeutic uses.
Medicine: It may serve as a lead compound for the development of new drugs.
Industry: Its unique properties can be utilized in the development of new materials or chemical processes.
Wirkmechanismus
The mechanism by which 1,3-dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. The exact mechanism may depend on the context in which the compound is used, but it generally involves binding to receptors or enzymes, leading to a cascade of biological effects.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogs
Table 1: Substituent Profiles of Selected Analogs
Pharmacokinetic and Physicochemical Properties
- Lipophilicity : The target compound’s methyl groups (logP ~3.07, estimated) likely improve membrane permeability compared to polar bisubstrate inhibitors () but may reduce solubility .
- Metabolic Stability : Ester prodrugs (e.g., methyl ester in ) are common to enhance oral bioavailability, though the carboxylic acid form is pharmacologically active .
Table 2: Key Physicochemical Comparisons
Biologische Aktivität
1,3-Dimethyl-6-(pyridin-3-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid, with CAS number 953747-89-2, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C₁₄H₁₂N₄O₂
- Molecular Weight : 268.27 g/mol
- Structure : The compound features a pyrazolo[3,4-b]pyridine core, which is known for its bioactive properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds containing the pyrazolo[3,4-b]pyridine scaffold. In particular:
- Mechanism of Action : These compounds have been shown to inhibit microtubule assembly, leading to apoptosis in cancer cells. For instance, in a study involving MDA-MB-231 breast cancer cells, specific derivatives demonstrated significant apoptosis-inducing activity at concentrations as low as 1.0 μM and enhanced caspase-3 activity at 10.0 μM .
| Compound | Cell Line | Concentration (μM) | Effect |
|---|---|---|---|
| 7d | MDA-MB-231 | 1.0 | Morphological changes |
| 10c | MDA-MB-231 | 10.0 | Increased caspase-3 activity (1.33–1.57 times) |
Inhibition of TBK1
The compound has also been investigated for its role as a TBK1 inhibitor. A derivative showed an IC₅₀ value of 0.2 nM against TBK1, which is crucial in immune response and cancer progression . This highlights its potential in developing therapies targeting inflammatory diseases and cancers.
PPARα Activation
Research indicates that derivatives of this compound can act as selective PPARα activators. These compounds interact with the ligand-binding domain of PPARα, forming a hydrogen-bond network essential for activation. This property suggests therapeutic applications in treating dyslipidemia and related metabolic disorders .
Structure–Activity Relationships (SAR)
Understanding the SAR is vital for optimizing the biological activity of pyrazolo[3,4-b]pyridine derivatives:
- Modifications at specific positions on the pyrazolo ring can enhance anticancer activity and selectivity towards molecular targets.
Case Studies and Research Findings
Several studies have documented the biological efficacy of this compound:
- Antitumor Activity : A study reported that pyrazolo[3,4-b]pyridine derivatives inhibited the growth of various cancer cell lines including lung and liver cancers .
- Anti-inflammatory Effects : Some derivatives have shown promise in inhibiting COX enzymes, thereby reducing inflammation markers like PGE₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
